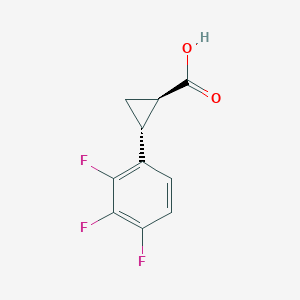
(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a trifluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3,4-trifluorophenyl diazomethane with an appropriate alkene under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
科学的研究の応用
(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The cyclopropane ring’s rigidity and strain can also influence the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound also contains a trifluoromethyl group and is used in various chemical syntheses.
3-Trifluoromethyl-1,2,4-triazoles: These compounds have applications in pharmaceuticals and agrochemicals.
Uniqueness
(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid is unique due to its combination of a trifluorophenyl group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C10H7F3O2 |
|---|---|
分子量 |
216.16 g/mol |
IUPAC名 |
(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-7-2-1-4(8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)/t5-,6+/m0/s1 |
InChIキー |
SLQSPHHAZOAQAM-NTSWFWBYSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C(=C(C=C2)F)F)F |
正規SMILES |
C1C(C1C(=O)O)C2=C(C(=C(C=C2)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)



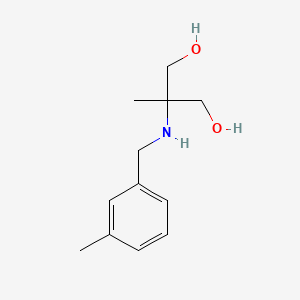
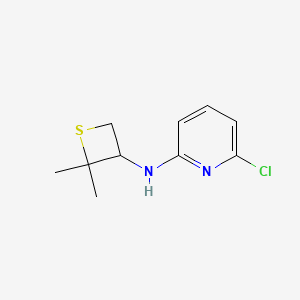

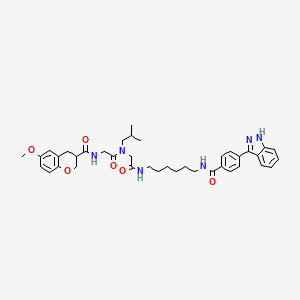
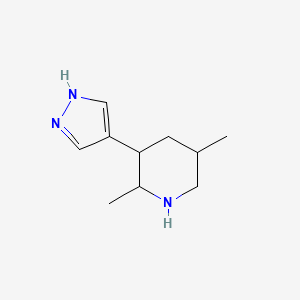
![2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B13346806.png)
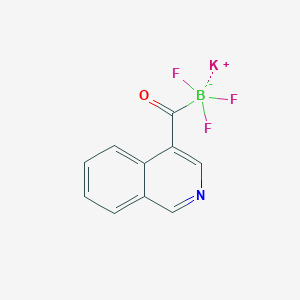
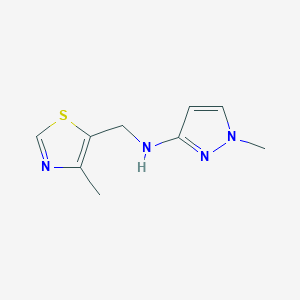
![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
